1-{[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}-4-METHYLPIPERAZINE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}-4-METHYLPIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling through sulfonylation and subsequent piperazine addition. Common reagents include sulfonyl chlorides, base catalysts, and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as crystallization and chromatography are employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}-4-METHYLPIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}-4-METHYLPIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-5-pyrazolyl derivatives: Known for their biological activities.
Thiophene-sulfonyl compounds: Used in various pharmaceutical applications.
Piperazine derivatives: Commonly found in many therapeutic agents
Uniqueness: 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}-4-METHYLPIPERAZINE is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its multi-functional nature makes it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H20N4O2S2 |
---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C14H20N4O2S2/c1-10-11(2)15-16-14(10)12-4-5-13(21-12)22(19,20)18-8-6-17(3)7-9-18/h4-5H,6-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
KIMZEPAWTMABHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NN=C1C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.